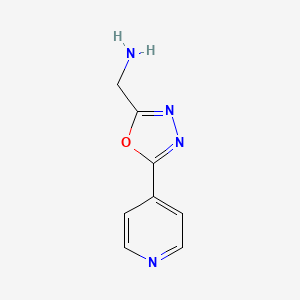![molecular formula C13H19ClN2 B1325126 [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine CAS No. 898808-57-6](/img/structure/B1325126.png)
[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine” is a biochemical used for proteomics research . It has a molecular formula of C13H19ClN2 and a molecular weight of 238.76 .
Molecular Structure Analysis
The molecular structure of “[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine” consists of a piperidine ring attached to a benzyl group . The exact mass is 238.123672 Da .Physical And Chemical Properties Analysis
“[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine” has a molecular weight of 238.31 g/mol . It has a computed XLogP3-AA of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has three rotatable bonds .Scientific Research Applications
Antitumor Activity
[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine and its derivatives have been explored for their potential antitumor activities. A study by Aldobaev et al. (2021) evaluated the efficacy of 4-aminopiperidine derivatives, including similar compounds, as inhibitors of Hsp70, in treating murine L1210 lymphocytic leukemia and B16 melanoma. The compounds exhibited significant cytotoxic activity and therapeutic potential for combination chemotherapy against cancer (Aldobaev et al., 2021).
Antidepressant Activity
Compounds structurally related to [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine have been investigated for their antidepressant properties. Kumar et al. (2004) synthesized and evaluated 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl)phenoxy] piperidin-1-yl} propan-2-ols for antidepressant activity, finding some compounds with fluoxetine-like effects (Kumar et al., 2004).
Cancer Treatment
The compound's derivatives have shown potential as cancer treatment agents due to their roles in histone lysine methylation regulation. Wu et al. (2016) report on 3-(piperidin-4-ylmethoxy)pyridine compounds as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), crucial in cancer initiation and gene expression regulation. These inhibitors effectively increased cellular methylation and inhibited the proliferation of leukemia and solid tumor cells, while having negligible effects on normal cells (Wu et al., 2016).
Potential as a Dopamine Receptor Ligand
Rowley et al. (1997) identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, a compound structurally similar to [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine, as a ligand for human dopamine D4 receptors. This compound demonstrated high affinity and selectivity, suggesting its potential application in neurological disorders (Rowley et al., 1997).
properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSKYKSEXUWHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229112 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine | |
CAS RN |
898808-57-6 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898808-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

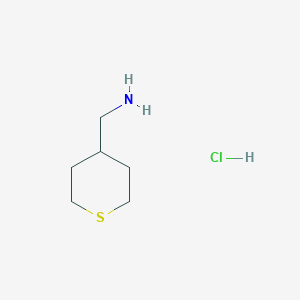

![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)
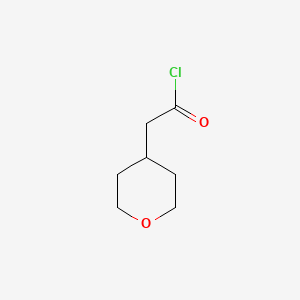
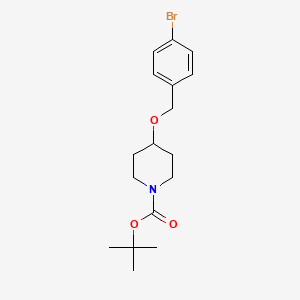

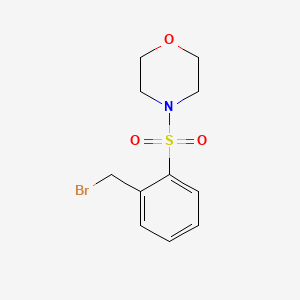
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid](/img/structure/B1325056.png)

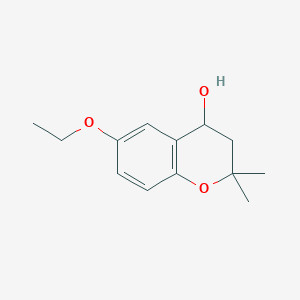
![2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1325067.png)

